molecular formula C12H21O3PSi B14417744 Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate CAS No. 86000-93-3

Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate

Cat. No.: B14417744
CAS No.: 86000-93-3
M. Wt: 272.35 g/mol
InChI Key: JOFSPWOVYLBSNS-UHFFFAOYSA-N
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Description

Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a phenyl(trimethylsilyl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of phenyl(trimethylsilyl)methyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl [phenyl(trimethylsilyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, disrupting normal enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: Lacks the phenyl(trimethylsilyl)methyl group, making it less sterically hindered.

    Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.

    Trimethylsilylphosphonate: Similar structure but without the phenyl group.

Uniqueness

Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct steric and electronic properties. These features make it a valuable reagent in synthetic chemistry and a potential candidate for various applications in research and industry .

Properties

CAS No.

86000-93-3

Molecular Formula

C12H21O3PSi

Molecular Weight

272.35 g/mol

IUPAC Name

[dimethoxyphosphoryl(phenyl)methyl]-trimethylsilane

InChI

InChI=1S/C12H21O3PSi/c1-14-16(13,15-2)12(17(3,4)5)11-9-7-6-8-10-11/h6-10,12H,1-5H3

InChI Key

JOFSPWOVYLBSNS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=CC=C1)[Si](C)(C)C)OC

Origin of Product

United States

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